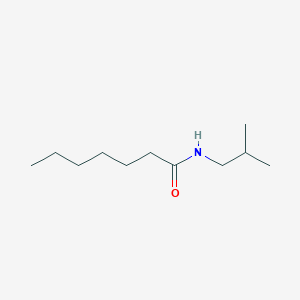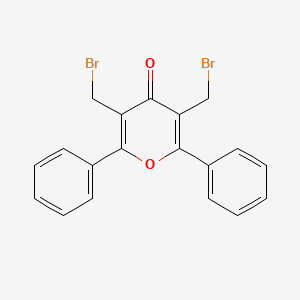
3,5-Bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one is an organic compound with a complex structure that includes bromomethyl groups and phenyl rings attached to a pyranone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, such as 2,6-diphenyl-4H-pyran-4-one, using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction is usually carried out in an inert solvent such as chloroform or carbon tetrachloride under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents, along with advanced purification techniques like recrystallization and chromatography, ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove bromine atoms or to convert the pyranone ring into a more reduced form.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of dehalogenated or reduced pyranone derivatives.
Scientific Research Applications
3,5-Bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and ligands for catalysis.
Biology: Potential use in the development of bioactive compounds and probes for studying biological processes.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one depends on its specific application. In chemical reactions, the bromomethyl groups act as reactive sites for nucleophilic substitution, allowing the introduction of various functional groups. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent modification or non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(chloromethyl)-2,6-diphenyl-4H-pyran-4-one: Similar structure but with chlorine atoms instead of bromine.
3,5-Bis(methyl)-2,6-diphenyl-4H-pyran-4-one: Lacks halogen atoms, making it less reactive in substitution reactions.
2,6-Diphenyl-4H-pyran-4-one: The parent compound without bromomethyl groups.
Uniqueness
3,5-Bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one is unique due to the presence of bromomethyl groups, which provide reactive sites for further chemical modifications
Properties
CAS No. |
153903-85-6 |
|---|---|
Molecular Formula |
C19H14Br2O2 |
Molecular Weight |
434.1 g/mol |
IUPAC Name |
3,5-bis(bromomethyl)-2,6-diphenylpyran-4-one |
InChI |
InChI=1S/C19H14Br2O2/c20-11-15-17(22)16(12-21)19(14-9-5-2-6-10-14)23-18(15)13-7-3-1-4-8-13/h1-10H,11-12H2 |
InChI Key |
PCNXWTXETZXIAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C(=C(O2)C3=CC=CC=C3)CBr)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


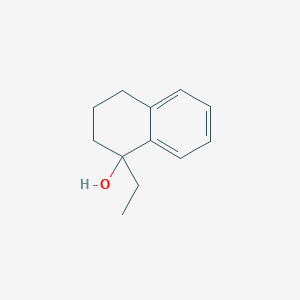
![1-(4'-Acetyl[1,1'-biphenyl]-4-yl)propan-1-one](/img/structure/B15161704.png)

![2-[(Propan-2-yl)oxy]cyclopentan-1-ol](/img/structure/B15161711.png)
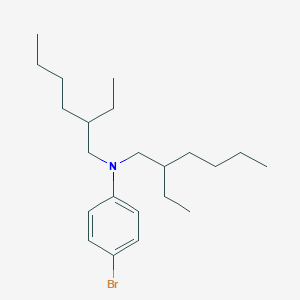
![D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-4-methyl-L-leucyl-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester (9CI)](/img/structure/B15161723.png)
![Benzoic acid, 4-[(2-benzoylphenoxy)methyl]-](/img/structure/B15161731.png)
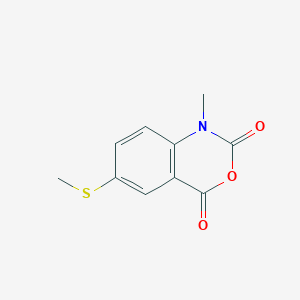
![Ethyl [4-(pyrrolidin-1-yl)naphthalen-1-yl]phosphonate](/img/structure/B15161742.png)
![2,2'-(2-Methylpropane-1,1-diyl)bis[4-methyl-6-(propan-2-yl)phenol]](/img/structure/B15161746.png)
![2-[3-(3-Chloroprop-1-en-1-yl)phenoxy]oxane](/img/structure/B15161761.png)
![Ethanone, 2-[(aminophenyl)thio]-1-phenyl-](/img/structure/B15161765.png)

